molecular formula C20H16ClNO B5574693 N-benzhydryl-3-chlorobenzamide CAS No. 127568-46-1

N-benzhydryl-3-chlorobenzamide

Cat. No.: B5574693
CAS No.: 127568-46-1
M. Wt: 321.8 g/mol
InChI Key: DEJTVRMHJYYZRH-UHFFFAOYSA-N
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Description

N-benzhydryl-3-chlorobenzamide is an organic compound with the molecular formula C20H16ClNO and a molecular weight of 321.81 g/mol It is a derivative of benzhydrylbenzamide, characterized by the presence of a chlorine atom on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzhydryl-3-chlorobenzamide can be synthesized through several methods. One common approach involves the reaction of benzhydryl chloride with 3-chlorobenzamide in the presence of a base such as sodium carbonate (Na2CO3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-3-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium methoxide, thiourea, and other nucleophiles can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium methoxide can yield methoxy-substituted derivatives, while oxidation reactions may produce corresponding carboxylic acids or ketones.

Mechanism of Action

The mechanism of action of N-benzhydryl-3-chlorobenzamide involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to mimic the CD40 ligand (CD40L) and interact with the CD40 receptor on B cells . This interaction can lead to various biological effects, including modulation of immune responses and inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzhydryl-3-chlorobenzamide is unique due to the specific positioning of the chlorine atom on the benzene ring, which influences its reactivity and interactions with biological targets. This distinct structure makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

N-benzhydryl-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO/c21-18-13-7-12-17(14-18)20(23)22-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,19H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJTVRMHJYYZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127568-46-1
Record name N-BENZHYDRYL-3-CHLOROBENZAMIDE
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